molecular formula C10H8O2 B1364252 3-Prop-2-ynyloxy-benzaldehyde CAS No. 5651-87-6

3-Prop-2-ynyloxy-benzaldehyde

Cat. No.: B1364252
CAS No.: 5651-87-6
M. Wt: 160.17 g/mol
InChI Key: CYAQTWGCPCRKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Prop-2-ynyloxy-benzaldehyde is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a benzaldehyde moiety substituted with a prop-2-ynyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Prop-2-ynyloxy-benzaldehyde involves the reaction of salicylaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or N,N-dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of salicylaldehyde is replaced by the prop-2-ynyloxy group, forming the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using aqueous micellar media. This method involves the use of surfactants to create micelles, which act as pseudo-organic environments that enhance the reactivity of the reactants. This approach not only increases the yield but also promotes eco-friendly synthesis by reducing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-ynyloxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The prop-2-ynyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the prop-2-ynyloxy group under basic conditions.

Major Products Formed

    Oxidation: 3-Prop-2-ynyloxy-benzoic acid.

    Reduction: 3-Prop-2-ynyloxy-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Prop-2-ynyloxy-benzaldehyde is largely dependent on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the prop-2-ynyloxy group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition. These reactions enable the compound to form various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Prop-2-ynyloxy-benzaldehyde
  • 2-Prop-2-ynyloxy-benzaldehyde
  • 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Uniqueness

3-Prop-2-ynyloxy-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. The position of the prop-2-ynyloxy group relative to the aldehyde group influences the compound’s chemical behavior and its suitability for different applications .

Properties

IUPAC Name

3-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAQTWGCPCRKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390292
Record name 3-Prop-2-ynyloxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-87-6
Record name 3-(2-Propyn-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5651-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Prop-2-ynyloxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (6.16 g, 0.055 mole), 3-hydroxybenzaldehyde (6.1 g, 0.05 mole), and dry dimethylformamide (DMF, over Na2SO4 ; 30 mL) were stirred briefly at 25° C., and then propargyl bromide (6.6 g, 0.055 mole) was added in 30 mL of dry DMF according to the method of F. Albericio et al., "Preparation and Application of the5-(4-(9-Fluorenylmethyloxycarbonyl)-Aminomethyl-3,5-Dimethoxyphenoxy)-ValericAcidHandle for the Solid Phase Synthesis of C-Terminal Peptide Amides under Mild Conditions," J. Org. Chem. vol. 55, pp. 3730-3743 (1990). The reaction mixture was heated to 110° C. for 8 h, and the solvent was then removed under high vacuum. Ethyl acetate was added, inorganic salts were removed by filtration, and the organic extract was washed sequentially with water, 2 M NaOH, and saturated aqueous NaCl. The organic phase was dried overnight (MgSO4), and the solvent was removed to yield a yellow liquid that was purified by silica gel chromatography using hexane-ethyl acetate (8.5:1.5) as the eluting solvent. Yield: 6.5 g (81%). 1H NMR (CDCl3): d 2.54 (t, 1H, CH), 4.73 (t, 2H,--OCH2 --), 7.2-7.48 (m, 4H, Aromatics), 9.96 (s, 1H, CHO). GC-MS (m/z): M+ =160.
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Prop-2-ynyloxy-benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Prop-2-ynyloxy-benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Prop-2-ynyloxy-benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Prop-2-ynyloxy-benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Prop-2-ynyloxy-benzaldehyde
Reactant of Route 6
3-Prop-2-ynyloxy-benzaldehyde
Customer
Q & A

Q1: What is the significance of 3-(prop-2-ynyloxy)benzaldehyde in synthesizing carborane-carrying porphyrins for BNCT?

A1: 3-(Prop-2-ynyloxy)benzaldehyde serves as a crucial starting material in the multi-step synthesis of carborane-carrying porphyrins. [] The compound undergoes a series of reactions, including protection of the aldehyde group, treatment with decaborane(14) to introduce the carborane moiety, and subsequent deprotection. This process ultimately leads to the formation of 3-(1,2-dicarbaclosododecaboran(12)-1-ylmethoxy)benzaldehyde, which is then used to construct the desired porphyrin structures. The presence of carboranes in these porphyrins is essential for their potential application in BNCT, as they act as carriers for boron-10, a key element for this cancer treatment modality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.